2-Chloro-N-methylacridin-9-amine
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Overview
Description
2-Chloro-N-methylacridin-9-amine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Preparation Methods
The synthesis of 2-Chloro-N-methylacridin-9-amine typically involves the reaction of acridine derivatives with chlorinating agents and methylating agents under controlled conditions. One common method involves the chlorination of acridine followed by methylation using methylamine . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-N-methylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include chlorinating agents (e.g., thionyl chloride), methylating agents (e.g., methyl iodide), and various solvents (e.g., dichloromethane, ethanol). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-N-methylacridin-9-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other acridine derivatives and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methylacridin-9-amine involves its interaction with biological targets such as DNA and enzymes. The compound’s planar ring structure allows it to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent.
Comparison with Similar Compounds
2-Chloro-N-methylacridin-9-amine can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its use as a DNA intercalator and fluorescent probe.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
61981-66-6 |
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Molecular Formula |
C14H11ClN2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-chloro-N-methylacridin-9-amine |
InChI |
InChI=1S/C14H11ClN2/c1-16-14-10-4-2-3-5-12(10)17-13-7-6-9(15)8-11(13)14/h2-8H,1H3,(H,16,17) |
InChI Key |
OGWPKFYGMQCDNO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Origin of Product |
United States |
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